molecular formula C15H16N2O2S B1341050 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline CAS No. 774586-92-4

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline

Cat. No.: B1341050
CAS No.: 774586-92-4
M. Wt: 288.4 g/mol
InChI Key: ODYWGEJIYZOKGE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity towards target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its indole and sulfonyl groups. These interactions can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Threshold effects are often seen, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWGEJIYZOKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586293
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774586-92-4
Record name 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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